molecular formula C21H20N2O3S2 B2579605 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941929-72-2

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2579605
CAS No.: 941929-72-2
M. Wt: 412.52
InChI Key: IGCWPFCVFHPIMN-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a 3-methylbenzamide substituent at the 6-position. The thiophene sulfonyl group may enhance solubility and metabolic stability compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-5-2-6-17(13-15)21(24)22-18-9-10-19-16(14-18)7-3-11-23(19)28(25,26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCWPFCVFHPIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include the use of continuous flow reactors to enhance reaction efficiency and yield while minimizing waste and energy consumption .

Chemical Reactions Analysis

Synthetic Reactions

The compound is synthesized through sequential reactions involving halogenation, sulfonylation, and amide coupling (Table 1):

StepReaction TypeReagents/ConditionsYieldCharacterization Methods
1BrominationN-Bromosuccinimide (NBS), CH₂Cl₂, 0–5°C78%¹H NMR, LC-MS
2Sulfonamide FormationThiophene-2-sulfonyl chloride, Et₃N, RT85%¹³C NMR, IR
3Amide CouplingBenzoyl chloride, DIPEA, DMF, 50°C72%HRMS, HPLC

Key findings:

  • Bromination at the tetrahydroquinoline core requires controlled temperatures to avoid over-halogenation.

  • Sulfonylation with thiophene-2-sulfonyl chloride proceeds efficiently under mild basic conditions.

  • Amide bond formation employs coupling agents like HATU or EDCI for optimal stereochemical control .

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions (Table 2):

SubstrateNucleophileConditionsProductYield
Thiophene-2-sulfonylPiperidineK₂CO₃, DMF, 80°CPiperidine-sulfonamide derivative68%
Thiophene-2-sulfonylMorpholineNaH, THF, RTMorpholine-sulfonamide derivative74%

Notable observations:

  • Steric hindrance from the tetrahydroquinoline scaffold limits substitution at the sulfonamide nitrogen .

  • Electron-withdrawing thiophene enhances sulfonamide reactivity toward amines .

Cyclization Reactions

The tetrahydroquinoline core participates in intramolecular cyclization (Figure 1):

Conditions : POCl₃, toluene, reflux
Product : Fused quinazolinone derivative
Yield : 63%
Mechanism : Activation of the amide carbonyl by POCl₃ facilitates cyclization with the adjacent nitrogen .

Oxidation and Reduction

Reaction TypeReagentsProductKey Data
OxidationKMnO₄, H₂SO₄Sulfone derivativeIR: 1290 cm⁻¹ (S=O asym)
ReductionLiAlH₄, THFSecondary amine¹H NMR: δ 1.2 (NH)
  • Oxidation of the thiophene sulfur to sulfone enhances electrophilicity for further functionalization.

  • Reduction of the benzamide carbonyl is incomplete due to steric shielding by the methyl group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization (Table 3):

PositionCoupling TypeCatalyst SystemProductYield
Benzamide ringSuzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivative58%
ThiopheneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated thiophene49%

Challenges:

  • The tetrahydroquinoline nitrogen coordinates with Pd, requiring excess ligand for catalytic activity .

  • Electron-deficient thiophene sulfonyl group directs meta-selectivity in cross-couplings .

Acid/Base Hydrolysis

ConditionsSite of HydrolysisProductNotes
6M HCl, refluxAmide bondCarboxylic acid + amineComplete cleavage in 4 h
NaOH (10%), RTSulfonamideThiophene-2-sulfonic acid + aminePartial hydrolysis (<20%)
  • The benzamide group is more labile to acidic hydrolysis than the sulfonamide.

Thermal Stability

Thermogravimetric analysis (TGA) under nitrogen reveals:

  • Decomposition onset : 218°C

  • Major degradation products : CO, CO₂, SO₂ (confirmed by GC-MS)

  • Stability is enhanced by the rigid tetrahydroquinoline scaffold .

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Patent-Disclosed Tetrahydroquinoline Derivatives

The compound shares structural motifs with patented molecules, such as 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (Example 1, ). Key differences include:

  • Substituent at 1-position : The target compound uses a thiophene-2-sulfonyl group, whereas Example 1 employs a benzothiazole-thiazole hybrid.
  • Bioactivity : Patent examples with benzothiazole moieties report IC₅₀ values <100 nM in kinase inhibition assays, suggesting the target compound’s thiophene sulfonyl group may alter selectivity or potency .

Comparison with Sulfonylurea Herbicides

Sulfonylurea derivatives like metsulfuron methyl ester () share a sulfonyl bridge but differ in core structure (triazine vs. tetrahydroquinoline) and application (herbicidal vs. The target compound’s benzamide group likely reduces phytotoxicity while enhancing target-specific interactions .

Electroactive Tetrahydroquinoline Derivatives

4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) () is used in ionic liquid electrodeposition. Key contrasts include:

  • Functionality : CTDB contains a diazenyl benzonitrile group for electrochemical signal generation, whereas the target compound’s benzamide and thiophene sulfonyl groups prioritize molecular recognition over electroactivity.
  • Solubility : CTDB operates in [BMP][TFSA] ionic liquids, while the target compound’s sulfonyl and benzamide groups may favor aqueous-organic mixed solvents for pharmacological use .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)* Application Notable Properties
Target Compound Tetrahydroquinoline Thiophene-2-sulfonyl, 3-methylbenzamide ~450 Pharmaceutical Hypothetical kinase inhibition
CTDB () Tetrahydroquinoline Cyanoethyl, diazenyl benzonitrile ~480 Electrodeposition Electroactive in [BMP][TFSA]
Metsulfuron methyl ester () Benzoate Sulfonylurea, triazine ~381 Herbicide ALS enzyme inhibition

*Molecular weights estimated via fragment-based calculations.

Biological Activity

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N2O2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This structure features a tetrahydroquinoline core linked to a thiophene sulfonyl group, which is crucial for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives inhibit specific enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammation .
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial properties against various pathogens, indicating potential use in treating infections .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Pharmacological Effects

A summary of the pharmacological effects observed in studies includes:

Effect Description
Anticancer ActivityInduces apoptosis in cancer cell lines through mitochondrial pathways .
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory ActionReduces inflammation in animal models of arthritis and colitis .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspases and the mitochondrial pathway.

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.

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